molecular formula C14H14N2O5 B13092457 Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B13092457
M. Wt: 290.27 g/mol
InChI Key: IUBIPIZROCGENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dioxoisoindolinyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with glycine ethyl ester in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines[3][3].

Scientific Research Applications

Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It serves as a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
  • Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-(5-acetamido-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17)

InChI Key

IUBIPIZROCGENV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C

Origin of Product

United States

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